Indoline-6-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPJJBLZNNTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Indoline 6 Sulfonamide
General Synthetic Routes to Indoline-6-sulfonamide Derivatives
The construction of the this compound scaffold and its analogues is primarily achieved through two key synthetic transformations: regioselective chlorosulfonylation of an indoline (B122111) precursor, followed by amidation or sulfonylation reactions.
Regioselective Chlorosulfonylation of Indoline Derivatives
The introduction of a sulfonyl chloride group at the C6 position of the indoline ring is a pivotal step in the synthesis of this compound derivatives. Achieving regioselectivity is crucial, and this is often accomplished by utilizing a pre-existing substituent on the indoline ring to direct the electrophilic chlorosulfonylation.
A common strategy involves the use of a halogen, such as bromine, at the 5-position of an N-acetyl-protected indoline. The N-acetyl group serves to protect the nitrogen atom and modulate the reactivity of the aromatic ring. The bromination of 1-acetyl-indoline can be achieved using bromine in glacial acetic acid, which preferentially directs the bromine to the 5-position.
With the 5-bromo-N-acetyl-indoline intermediate in hand, electrophilic aromatic chlorosulfonylation can be carried out. The reaction with chlorosulfonic acid typically proceeds with high regioselectivity, directing the chlorosulfonyl group to the sterically favored 6-position, yielding 5-bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride. This regioselectivity is attributed to the directing effects of the 5-bromo substituent and the acetyl group on the indoline ring.
Amidation/Sulfonylation of Indoline Derivatives
Following the successful synthesis of the indoline-6-sulfonyl chloride intermediate, the sulfonamide moiety is constructed through an amidation reaction. This involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride. This versatile reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a diverse library of this compound derivatives.
The general procedure involves stirring the indoline-6-sulfonyl chloride with the desired amine and triethylamine at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). An aqueous workup is then performed to isolate the N-substituted this compound product. This method is highly efficient for the synthesis of a broad range of derivatives.
Strategies for Structural Modification and Analog Synthesis
The this compound scaffold provides multiple sites for structural modification, allowing for the fine-tuning of its physicochemical properties. Key strategies include N-substitution of the sulfonamide moiety, substitutions on the indoline ring, and the incorporation of water-solubilizing groups.
N-Substitution of the Sulfonamide Moiety
The nitrogen atom of the sulfonamide group is a prime target for introducing structural diversity. As described in the amidation section, a vast array of primary and secondary amines can be utilized to generate a library of N-substituted indoline-6-sulfonamides. This allows for the exploration of the impact of different alkyl, aryl, and heterocyclic substituents on the properties of the molecule. The choice of the amine is a critical factor in designing analogs with specific desired characteristics.
| Amine Reagent | Resulting N-Substituent | General Synthetic Method |
|---|---|---|
| Piperidine | Piperidin-1-yl | Reaction of 5-bromo-1-acetylindoline-6-sulfonyl chloride with the corresponding amine in the presence of triethylamine in dichloromethane. |
| Pyrrolidine | Pyrrolidin-1-yl | |
| Indoline | Indolin-1-yl | |
| Diethylamine | N,N-diethyl | |
| Cyclohexylamine | N-cyclohexyl |
Halogenation and Other Substitutions on the Indoline Ring
Further modifications can be made to the indoline ring itself. Halogenation is a common strategy to introduce substituents that can alter the electronic properties of the molecule and provide handles for further functionalization, such as cross-coupling reactions. The halogenation of indoles and their derivatives can be achieved using various reagents. For instance, enzymatic halogenation offers an environmentally friendly approach. nih.gov
While specific examples of direct halogenation on the this compound core are not extensively detailed in the provided context, general methods for indole (B1671886) halogenation can be considered. These reactions often exhibit regioselectivity based on the existing substituents on the ring. For example, enzymatic bromination of indole derivatives with substituents on the benzenoid ring has been shown to proceed to yield monobrominated products. nih.gov
Incorporation of Water-Solubilizing Groups
To enhance the aqueous solubility of this compound derivatives, which can be crucial for certain applications, various water-solubilizing groups can be incorporated into the structure. Common strategies include the introduction of polyethylene (B3416737) glycol (PEG) chains, carboxylic acid groups, or phosphate (B84403) groups.
PEGylation, the covalent attachment of PEG chains, is a widely used technique to improve the solubility and pharmacokinetic properties of molecules. technologynetworks.com This can be achieved by reacting a suitable functional group on the this compound derivative (e.g., a hydroxyl or amino group on an N-substituent) with an activated PEG derivative. technologynetworks.com
Carboxylic acid or phosphate groups can be introduced by reacting a suitable precursor with reagents that can install these acidic functionalities. These groups are ionizable at physiological pH, which significantly increases water solubility. The synthetic approach would typically involve functionalizing one of the substituents on the this compound scaffold.
Flow Chemistry Approaches in this compound Synthesis
While dedicated research on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry offer significant potential for its production. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, provides superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. scielo.brscielo.brmdpi.com
The synthesis of indoline derivatives has been shown to benefit from flow chemistry techniques, particularly in steps such as catalytic hydrogenation and N-alkylation. epa.gov For instance, a one-step flow process for the heterogeneous catalytic hydrogenation of a nitrophenyl precursor to form an indoline acetate (B1210297) has been developed, eliminating the need for common and often hazardous reducing agents. epa.gov Similarly, the N-alkylation of the indoline nitrogen has been optimized in a purpose-built flow reactor, drastically reducing reaction time from days to minutes and increasing the space-time yield by a factor of approximately 200 over the batch process. epa.gov
A hypothetical multi-step flow synthesis of this compound could be envisioned based on established batch protocols for related isomers like indoline-5-sulfonamide (B1311495). nih.gov This process would involve several sequential modules:
N-Protection: Indoline would be pumped and mixed with a stream of a protecting agent (e.g., acetic anhydride) through a heated reactor coil to form 1-acetylindoline (B31821).
Sulfonation: The protected indoline stream would then merge with a chlorosulfuric acid stream in a carefully temperature-controlled microreactor to form the sulfonyl chloride. This step is highly exothermic, and the superior heat transfer of flow reactors would significantly improve safety and prevent byproduct formation. rsc.org
Amidation: The resulting sulfonyl chloride intermediate would be directly channeled to a subsequent reactor to be mixed with an ammonia (B1221849) solution, yielding the protected this compound.
Deprotection: The final step would involve flowing the product through a reactor containing an acidic or basic medium to remove the acetyl group, followed by an in-line purification module.
This "telescoped" approach, where intermediates are not isolated, minimizes manual handling and reduces waste, aligning with the principles of green chemistry. scielo.br
Synthetic Challenges and Optimization Strategies
The synthesis of this compound is accompanied by several challenges that necessitate careful optimization of reaction conditions.
Regioselectivity: The primary challenge in the synthesis of this compound via electrophilic substitution is controlling the position of functionalization on the benzene (B151609) ring. The indoline nucleus is an activated system, and electrophilic attack, such as sulfonation, often preferentially occurs at the C-5 position due to electronic and steric factors. nih.gov Direct sulfonation of 1-acetylindoline with chlorosulfuric acid, for example, yields the 5-sulfonyl chloride derivative as the major product. nih.gov
To achieve substitution at the C-6 position, several strategies can be optimized:
Use of Directing Groups: Employing different protecting/directing groups on the indoline nitrogen can alter the electronic distribution of the aromatic ring and steer the electrophile to the C-6 position. Research into various N-directing groups has shown success in achieving regioselectivity at other positions of the indole ring, such as C-4 and C-7. nih.govresearchgate.net
Starting from Pre-functionalized Indolines: A more reliable strategy involves starting with an indoline already substituted at the 6-position. For example, using 6-bromoindoline (B1282224) as the starting material allows for subsequent functionalization. The synthesis of complex inhibitors containing an indolin-6-yl moiety often begins with 6-bromoindole, which is then subjected to reactions like Miyaura borylation followed by Suzuki cross-coupling. mdpi.com This multi-step approach, while longer, guarantees the desired regiochemistry.
Process Optimization: Beyond regioselectivity, other aspects of the synthesis require optimization. The protection of the indoline nitrogen is crucial to prevent side reactions during sulfonation. Acyl groups, such as the acetyl group, are commonly used, and the conditions for their introduction and subsequent removal must be optimized for high yields. nih.gov
The formation of the sulfonamide from the sulfonyl chloride is typically efficient but requires careful control of pH and temperature to avoid hydrolysis of the sulfonyl chloride intermediate. Optimization of this step often involves screening different bases and solvent systems.
An example of process optimization can be seen in the synthesis of related complex molecules, where researchers refined the conditions for Suzuki and Buchwald-Hartwig cross-coupling reactions. By systematically adjusting catalysts, ligands, bases, and solvents, they were able to significantly increase product yields and reduce the formation of byproducts. mdpi.com
The table below illustrates a hypothetical optimization study for a key cross-coupling step in a synthetic route towards a 6-substituted indoline precursor, based on findings for similar reactions. mdpi.com
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 78 |
| 3 | Pd(allyl)Cl₂ | XPhos | K₂CO₃ | THF | 90 | 65 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85 |
| 5 | Pd(allyl)Cl₂ | XPhos | K₃PO₄ | THF | 90 | 92 |
This systematic approach to optimization is crucial for developing a robust and scalable synthesis for this compound and its derivatives.
Enzyme Inhibition Studies: N Succinyl L,l Diaminopimelic Acid Desuccinylase Dape
Discovery of Indoline-6-sulfonamide as a DapE Inhibitor
The identification of this compound as an inhibitor of the DapE enzyme is a direct result of extensive screening efforts aimed at discovering novel antibiotic compounds.
A high-throughput screening (HTS) of approximately 33,000 different compounds was conducted to identify potential inhibitors of the DapE enzyme. researchgate.net This large-scale screening led to the discovery of several promising molecules, including two structurally similar N-acyl-6-sulfonamide indolines, which showed greater than 20% inhibition of DapE at a concentration of 12 μM. researchgate.netembrapa.br These initial "hits" formed the basis for a new class of potential antibiotics targeting this essential bacterial enzyme. nih.gov Molecular docking experiments suggest that these indoline (B122111) sulfonamides bind to the active site of the enzyme, with the sulfonamide group acting as a zinc-binding group (ZBG). nih.govnih.gov
From the HTS campaign, several lead compounds were identified for further study and optimization. An initial hit, an isopentyl sulfonamide derivative (compound 4 in the referenced study), was identified as a modest inhibitor. nih.gov Another key hit was a piperidine sulfonamide analog. nih.gov Subsequent synthesis and testing of various analogs revealed important structure-activity relationships. For instance, a simplified piperidine sulfonamide (9i) showed an IC₅₀ of 133 µM. nih.gov Further modifications, such as creating the bulkier and more rigid indoline sulfonamide (9k), led to improved potency with an IC₅₀ of 86 µM, likely due to enhanced hydrophobic interactions within the enzyme's active site. nih.gov
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Isopentyl Sulfonamide (4) | Original Lead Inhibitor | >200 |
| Piperidine Sulfonamide (9i) | Simplified Hit Analog | 133 |
| Pyrrolidine Sulfonamide (9j) | Analog | 97 |
| Indoline Sulfonamide (9k) | Bulkier Analog | 86 |
| 5-chloro-isoamylsulfonamide (10a) | Halogenated Analog | 54 |
Enzymatic Assay Methodologies for DapE Inhibition
The evaluation of potential DapE inhibitors requires reliable and robust enzymatic assays. Initially, a common method involved spectrophotometrically monitoring the cleavage of the amide bond in the L,L-SDAP substrate at a wavelength of 225 nm. embrapa.br While effective for simple inhibitors, this assay is unsuitable for many potential drug compounds, including indoline sulfonamides, that strongly absorb UV light, as this would interfere with the results. embrapa.br
To overcome this limitation, a more versatile ninhydrin-based assay was developed. researchgate.netnih.gov This method uses a modified substrate, N⁶-methyl-L,L-SDAP. The DapE enzyme cleaves this substrate, producing a primary amine. This product then reacts with ninhydrin to produce a distinctive purple compound that can be quantified spectrophotometrically at 570 nm. embrapa.br This assay is not subject to UV interference, making it suitable for high-throughput screening and the evaluation of a much wider range of chemical compounds, which was crucial for the discovery and optimization of the this compound inhibitor series. researchgate.net
Development and Application of Ninhydrin-Based Assays
The inhibitory potency of this compound derivatives against DapE has been quantified using a specially developed ninhydrin-based spectrophotometric assay. nih.govscispace.comosti.gov This method was designed to facilitate the screening of potential DapE inhibitors. nih.gov The assay's development was a significant step, enabling medicinal chemistry efforts toward discovering new DapE inhibitors. nih.gov
The assay functions by measuring the enzymatic cleavage of a modified substrate, which results in the formation of a primary amine product. nih.govnih.gov This product is then treated with ninhydrin, which reacts with the primary amine to produce a colored compound that can be quantified spectrophotometrically. nih.govnih.gov This technique allows for a precise measurement of the enzyme's activity and, consequently, the extent of its inhibition by compounds like this compound. luc.edu The assay has been described as simple and robust, making it suitable for high-throughput screening of potential new antibiotics targeting the DapE enzyme. luc.edunih.gov
Substrate Analogs for Inhibitory Potency Measurement
To facilitate the ninhydrin-based assay, an unnatural substrate analog of L,L-SDAP was synthesized and employed. nih.gov The endogenous substrate, L,L-SDAP, is hydrolyzed by DapE to produce L,L-DAP. nih.gov However, for the assay, N6-methyl-L,L-SDAP was used as the substrate. nih.govnih.gov
The enzymatic cleavage of N6-methyl-L,L-SDAP by DapE yields a primary amine product that can be selectively detected. nih.govnih.gov This selectivity is crucial for the accuracy of the ninhydrin reaction. nih.gov Molecular modeling confirmed that this mono-N6-methylated analog is a well-tolerated substrate, with binding in the active site of DapE predicted to be comparable to the natural substrate. nih.gov Another substrate analog, N,N-dimethyl-SDAP, has also been synthesized and used in a modified version of the ninhydrin-based DapE assay. nih.govresearchgate.net
Inhibitory Potency and Kinetic Characterization
The discovery of this compound derivatives as DapE inhibitors originated from a high-throughput screen of approximately 33,000 compounds, which identified two structurally similar indoline sulfonamides as initial hits. nih.gov Subsequent synthesis and testing of a series of analogs allowed for detailed characterization of their inhibitory potency. nih.govscispace.com
IC50 and Ki Value Determinations
The inhibitory potency of the synthesized this compound analogs was primarily quantified by determining their half-maximal inhibitory concentration (IC50) values. nih.gov The initial hit compound, an isopentyl sulfonamide (Compound 4), was found to be a modest inhibitor with an IC50 value greater than 200 μM. nih.gov However, modifications to the structure, particularly at the sulfonamide moiety, led to analogs with significantly improved potency. nih.gov For instance, the 5-chloro-isoamylsulfonamide analog (Compound 10a) exhibited an IC50 of 54 µM, while the 5-chloro pyrrolidine derivative (Compound 10c) was even more potent with an IC50 of 44 µM. nih.gov
Molecular docking studies suggest that these indoline sulfonamide compounds bind to the di-zinc active site of the DapE enzyme, indicating a competitive mode of inhibition. nih.govscispace.com Specifically, it is proposed that the sulfonamide acts as a zinc-binding group (ZBG). nih.govosti.gov
| Compound | Description | IC50 (μM) |
|---|---|---|
| 4 | 5-bromo-N-isopentylthis compound | >200 |
| 9a | 5-bromo-N-isobutylthis compound | >200 |
| 9b | 5-bromo-N-cyclohexylthis compound | 162 |
| 9f | β-alanine ester derivative | 118 |
| 9i | Piperidine sulfonamide derivative | 133 |
| 9j | Pyrrolidine sulfonamide derivative | 97 |
| 9k | Indoline sulfonamide derivative | 86 |
| 9n | N,N-diethyl sulfonamide derivative | 99 |
| 10a | 5-chloro-N-isopentylthis compound | 54 |
| 10c | 5-chloro-N-pyrrolidinylthis compound | 44 |
| 10d | 5-chloro-N-(2-methylpyrrolidinyl)this compound | 172 |
| 10e | 5-chloro-N,N-dipropylthis compound | 88 |
Concentration-Dependent Inhibition Profiles
The inhibition of the DapE enzyme by this compound derivatives was observed to be concentration-dependent. nih.gov IC50 values were calculated from a set of three or four percentage inhibition points at varying concentrations of the inhibitor. nih.gov For compounds that were less potent or had limited solubility, the inhibitory activity was reported as a percentage of inhibition at a single, specified concentration. nih.gov For example, the original 5-bromo-isopentylsulfonamide hit (Compound 4) demonstrated 42% inhibition at a concentration of 200 µM. nih.gov Similarly, the N-benzyl (Compound 9c) and N-t-butyl (Compound 9d) derivatives showed 56% inhibition at 200 µM and 39% inhibition at 100 µM, respectively. nih.gov
Structure-Activity Relationship (SAR) for DapE Inhibition
A systematic investigation into the structure-activity relationship (SAR) of the N-acetyl-5-halo-6-sulfonamide indoline series provided critical insights into the features required for potent DapE inhibition. nih.gov The study revealed that both the substituent on the sulfonamide nitrogen and the halogen at the 5-position of the indoline ring play significant roles in modulating inhibitory activity. nih.gov
Impact of N-Substitutions on Sulfonamide Moiety
Varying the N-substitution on the sulfonamide group was a key strategy that led to significantly higher inhibitory potencies compared to the initial lead compounds. nih.gov The analysis of various analogs revealed several trends:
Cyclic vs. Acyclic Substituents : Cyclic secondary sulfonamides generally showed better potency than simple acyclic derivatives. For instance, the piperidine sulfonamide (Compound 9i, IC50 = 133 µM) and the pyrrolidine sulfonamide (Compound 9j, IC50 = 97 µM) were more effective inhibitors than the less potent acyclic secondary sulfonamides (Compounds 9l and 9m). nih.gov
Rigidity and Hydrophobicity : Increased rigidity and bulk appeared to be beneficial for activity. The more rigid indoline sulfonamide analog (Compound 9k) was one of the more potent compounds in the 5-bromo series, with an IC50 of 86 µM, suggesting that favorable hydrophobic interactions in the enzyme's active site contribute to its potency. nih.gov
Secondary vs. Tertiary Sulfonamides : A tertiary sulfonamide, the N,N-diethyl derivative (Compound 9n), exhibited an IC50 of 99 µM, which was comparable in potency to the secondary pyrrolidine sulfonamide (Compound 9j). nih.gov
Halo Substituent Influence : A related finding was that replacing the 5-bromo substituent with a 5-chloro substituent generally increased DapE inhibition. This was exemplified by the 5-chloro-isoamylsulfonamide (Compound 10a), which, with an IC50 of 54 µM, was approximately five times more potent than its 5-bromo counterpart (Compound 4). nih.gov The chloro derivatives also tended to have more favorable solubility properties. nih.gov
Influence of Halogen Substituents on the Indoline Ring (e.g., 5-Chloro vs. 5-Bromo)
The nature of the halogen substituent at the 5-position of the indoline ring has a notable impact on the inhibitory potency of indoline-6-sulfonamides against DapE. nih.gov Structure-activity relationship (SAR) studies have demonstrated that replacing a bromo substituent with a chloro group at this position consistently leads to enhanced inhibitory activity. nih.gov For instance, the 5-chloro-isoamylsulfonamide analog exhibited an IC50 value of 54 µM, which was approximately five times more potent than its corresponding 5-bromo counterpart (IC50 >200 µM). nih.gov This trend of increased potency with the 5-chloro substituent was observed across a range of analogs. nih.gov Beyond improving potency, the substitution of bromine with chlorine also conferred more favorable solubility properties to the compounds. nih.gov
The table below illustrates the impact of halogen substitution on the IC50 values for a selection of N-acetyl-indoline-6-sulfonamide analogs.
| Compound ID | Halogen at 5-position | N-Substitution of Sulfonamide | IC50 (µM) |
| 4 | Bromo | Isopentyl | >200 |
| 10a | Chloro | Isopentyl | 54 |
| 9i | Bromo | Piperidine | 130 |
| 10e | Chloro | Piperidine | 82 |
Modifications to Enhance Potency and Solubility
Following the initial discovery, several modifications to the this compound scaffold were explored to improve both inhibitory potency and aqueous solubility. nih.gov A key area of modification was the N-substitution of the sulfonamide moiety. nih.gov Varying the substituent at this position led to significant gains in potency compared to the initial lead compounds. nih.gov For example, introducing bulkier and more rigid cyclic structures, such as in compound 9k , which incorporates a 4-phenylpiperidine group, resulted in an IC50 of 86 µM, likely by capitalizing on hydrophobic interactions within the enzyme's active site. nih.gov In contrast, more flexible acyclic secondary sulfonamides were found to be significantly less potent. nih.gov
As mentioned previously, switching the halogen at the 5-position from bromo to chloro proved to be a successful strategy for enhancing both potency and solubility. nih.gov This modification, combined with optimization of the N-sulfonamide substituent, yielded compounds with improved inhibitory profiles against DapE. nih.gov
The following table presents the IC50 values for a series of N-acetyl-5-bromo-indoline-6-sulfonamides with different N-substituents, showcasing the effect of these modifications on potency.
| Compound ID | N-Substitution of Sulfonamide | IC50 (µM) |
| 9i | Piperidine | 130 |
| 9j | N,N-dimethyl | 102 |
| 9k | 4-phenylpiperidine | 86 |
| 9l | N-ethyl | >200 |
| 9m | N-propyl | >200 |
| 9n | N,N-diethyl | 99 |
Proposed Mechanism of DapE Inhibition by Indoline-6-sulfonamides
Molecular docking studies have provided insights into the putative binding mode of this compound inhibitors within the active site of DapE, suggesting a competitive inhibition mechanism. nih.gov
Sulfonamide as a Zinc-Binding Group (ZBG)
The proposed mechanism of action hinges on the sulfonamide moiety acting as a zinc-binding group (ZBG). nih.govnih.govluc.edu The active site of DapE is a di-zinc center, and the sulfonamide group is positioned to interact with these catalytic metal ions. nih.govosti.gov This interaction is a common feature among inhibitors of metalloenzymes, where a functional group on the inhibitor coordinates with the metal ion(s) in the active site, disrupting the catalytic cycle. luc.edunih.gov The effectiveness of the sulfonamide group as a ZBG is central to the inhibitory activity of this class of compounds against DapE. nih.gov
Active Site Binding and Coordination
Docking experiments with the lead compound, N-isoamyl indoline sulfonamide 4 , into the crystal structure of DapE from Neisseria meningitidis suggest a specific binding orientation. nih.gov The model indicates that the two oxygen atoms of the sulfonamide group coordinate with the two zinc ions in the active site. nih.gov In addition to this primary interaction, the model predicts further stabilizing hydrogen bonds. A hydrogen bond is proposed to form between the carbonyl group of the N-acetyl moiety on the indoline ring and the guanidine (B92328) group of an arginine residue (Arg258A). nih.gov Furthermore, the proton on the nitrogen atom of the sulfonamide is positioned to form a strong hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A). nih.gov These multiple points of contact within the active site contribute to the binding affinity and inhibitory effect of the this compound scaffold. nih.gov
Comparative Analysis with Other DapE Inhibitors
The indoline-6-sulfonamides represent one of several classes of compounds investigated as DapE inhibitors. A comparative analysis with other known inhibitors provides context for their potency and potential. One of the well-characterized DapE inhibitors is L-captopril, an ACE inhibitor that contains a thiol group, a known ZBG. luc.edunih.gov L-captopril is a low micromolar inhibitor of DapE from Haemophilus influenzae (HiDapE) with an IC50 of 3.3 µM and has demonstrated in vitro antimicrobial activity against E. coli. luc.edu
In comparison, the this compound series has so far yielded inhibitors with modest to moderate potency, with the most potent analog, 5-chloro-isoamylsulfonamide 10a , having an IC50 of 54 µM against HiDapE. nih.gov Other classes of inhibitors that have been explored include phenyltetrazole amides and pyrazole-based inhibitors, which have also shown inhibitory activity in the micromolar range. osti.govmdpi.com For example, the most potent phenyltetrazole analog displayed an IC50 of 50.2 µM, while a pyrazole-based inhibitor showed an IC50 of 17.9 µM. osti.govmdpi.com This indicates that while the this compound scaffold is a valid starting point, further optimization is required to achieve the potency observed with inhibitors like L-captopril.
The table below compares the inhibitory potency of indoline-6-sulfonamides with other classes of DapE inhibitors.
| Inhibitor Class | Example Compound | Target DapE | IC50 (µM) |
| This compound | 1-acetyl-5-chloro-N-isopentylthis compound | H. influenzae | 54.0 |
| Thiol-based | L-captopril | H. influenzae | 3.3 |
| Thiol-based | L-captopril | A. baumannii | 1.2 |
| Phenyltetrazole amide | Analog with aminothiazole moiety | H. influenzae | 50.2 |
| Pyrazole-based | Analog with aminopyridine amide | H. influenzae | 17.9 |
Antibacterial Potential and Challenges for Broad-Spectrum Activity
While the inhibition of DapE is a promising strategy for developing new antibiotics, a significant challenge lies in achieving broad-spectrum activity. researchgate.netacs.org Studies have shown that inhibitors potent against DapE from one bacterial species may not be effective against the enzyme from another. researchgate.netacs.org This was highlighted by the finding that 1-acetyl-5-chloro-N-isopentylthis compound, which inhibits HiDapE with an IC50 of 54.0 µM, did not significantly inhibit DapE from the ESKAPE pathogen Acinetobacter baumannii (AbDapE) at a concentration of 100 µM. researchgate.netacs.org This surprising lack of cross-species activity underscores the difficulty in designing a single DapE inhibitor that is effective against a wide range of bacteria. researchgate.net
In contrast, the thiol-containing inhibitor L-captopril demonstrated potent inhibition against both HiDapE (IC50 = 3.3 µM) and AbDapE (IC50 = 1.2 µM), suggesting that some inhibitor scaffolds may be less sensitive to inter-species variations in the DapE active site. luc.eduacs.org These findings indicate that while indoline-6-sulfonamides are a valid starting point for DapE inhibitor design, overcoming the hurdle of species selectivity is crucial for their development into broad-spectrum antibacterial agents. researchgate.net
Carbonic Anhydrase Ca Inhibition and Anticancer Research
Structure-Activity Relationship (SAR) in CA Inhibition
While specific research on indoline-6-sulfonamide is limited, extensive studies on the closely related indoline-5-sulfonamides provide valuable insights into the structure-activity relationships (SAR) governing their inhibitory effects on carbonic anhydrase.
The inhibitory potency and isoform selectivity of indoline-based sulfonamides are significantly influenced by chemical modifications to both the indoline (B122111) ring system and the sulfonamide group itself.
Acylation of the nitrogen atom at the 1-position of the indoline core has been shown to be a key determinant of activity against tumor-associated CA isoforms. For instance, 1-acylated indoline-5-sulfonamides have demonstrated notable inhibitory activity against CA IX and CA XII. The nature of the acyl group is critical; for example, derivatives of benzoic acids containing chlorine atoms have shown a lower affinity for the off-target cytosolic isoform CA I. mdpi.com Conversely, replacing a phenyl group with pyridine, thiophene, or cycloalkane moieties does not significantly alter the inhibition constant (Kᵢ) for CA I. mdpi.com
Specifically for the potent inhibition of CA XII, 1-acylated indoline-5-sulfonamides with 4-chloro and 3,4-dichloro substitutions on the benzoyl moiety have demonstrated selectivity over CA I and CA IX isoforms. mdpi.com In contrast, a less polar alkyl fragment, such as a benzyl (B1604629) group, at the 1-position leads to a marked decrease in activity against CA XII when compared to an acyl group. mdpi.com
The following table summarizes the inhibitory activity of selected 1-acylindoline-5-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating the impact of different substituents.
| Compound ID | R Group (at position 1) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4a | Benzoyl | 70.3 | 20.4 | >10000 | 108.5 |
| 4f | 3-Chlorobenzoyl | 149.2 | 65.8 | 132.8 | 51.2 |
| 4g | 4-Chlorobenzoyl | 102.3 | 31.0 | 456.2 | 41.3 |
| 4h | 3,4-Dichlorobenzoyl | 123.5 | 38.4 | 245.1 | 43.7 |
| 4q | Isonicotinoyl | 85.1 | 22.7 | 856.4 | 112.8 |
| 4r | Thiophene-2-carbonyl | 79.4 | 19.8 | 142.3 | 98.7 |
| 10 | Benzyl | 75.4 | 18.9 | >10000 | 2546.1 |
Mechanisms of Anticancer Action Beyond CA Inhibition
The anticancer properties of indole (B1671886) and indoline sulfonamides are not solely reliant on their ability to inhibit carbonic anhydrase. These compounds can influence other critical cellular pathways involved in tumor growth and survival.
Indole-based compounds have been recognized for their capacity to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. mdpi.comnih.gov Synthetic indole derivatives can trigger apoptosis by affecting the expression of key regulatory proteins. For example, some indole alkaloids have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govmdpi.com
Furthermore, these compounds can exert control over the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific phases, such as the G2/M phase, indole derivatives can halt the proliferation of cancer cells. nih.govmdpi.com This cell cycle arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some indole alkaloids have been observed to decrease the levels of Cyclin B1, a key protein for progression through the G2/M phase. nih.gov
Potential for Circumventing Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. One of the key players in MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell.
Recent studies have suggested that the inhibition of CA XII may play a role in overcoming MDR. nih.gov There is evidence that CA XII can interact with and possibly influence the activity of P-gp. mdpi.com Therefore, potent inhibitors of CA XII, such as certain 1-acylated indoline-5-sulfonamides, hold the potential to reverse chemoresistance. mdpi.com By inhibiting CA XII, these compounds may restore the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs like doxorubicin. mdpi.comnih.gov For example, specific perfluoro derivatives of indoline-5-sulfonamide (B1311495) have demonstrated the ability to increase the suppression of resistant leukemia cells when used in combination with doxorubicin. mdpi.com
Anti Inflammatory Activity: Tumor Necrosis Factor Alpha Tnf α Inhibition
Pathophysiological Role of TNF-α in Inflammatory and Auto-inflammatory Diseases
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine that plays a central role in regulating inflammatory and immune responses. hilarispublisher.com Produced primarily by immune cells like macrophages and T-lymphocytes, TNF-α is essential for the body's defense against pathogens and in processes like wound healing. hilarispublisher.comnih.gov It exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2, which triggers intracellular signaling pathways. hilarispublisher.com These pathways, including the activation of the transcription factor NF-κB, lead to a cascade of cellular responses such as cell survival, proliferation, and differentiation. hilarispublisher.comnih.govmdpi.com
However, the dysregulation or excessive production of TNF-α is a key factor in the pathology of numerous chronic inflammatory and auto-inflammatory diseases. nih.govfrontiersin.orgnih.gov In conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, sustained high levels of TNF-α drive chronic inflammation, leading to significant tissue damage. hilarispublisher.comnih.gov For instance, in rheumatoid arthritis, TNF-α promotes the degradation of cartilage and bone by stimulating the production of destructive enzymes like matrix metalloproteinases (MMPs) and promoting the differentiation of osteoclasts, the cells responsible for bone breakdown. nih.gov This persistent inflammatory cycle, mediated by TNF-α, contributes directly to the progression and symptoms of these debilitating diseases. hilarispublisher.com
Discovery and Optimization of Indoline-6-sulfonamide Analogs as TNF-α Inhibitors
The significant role of TNF-α in inflammatory diseases has made it a prime target for therapeutic intervention. While antibody-based drugs that target TNF-α have proven effective, there is ongoing research into developing small-molecule inhibitors, which can offer advantages such as oral availability and lower cost. nih.govfrontiersin.orgnih.gov Within this context, compounds based on the dihydrobenzo[cd]indole-6-sulfonamide scaffold have emerged as a promising class of TNF-α inhibitors. nih.govfrontiersin.org
The discovery and optimization of these inhibitors have been driven by modern computational chemistry techniques. nih.govfrontiersin.org Researchers initiated their efforts with a modestly active TNF-α inhibitor, identified as EJMC-1, which features the 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold. nih.govfrontiersin.org To identify more potent analogs, a strategy combining shape-based virtual screening and rational design was employed. nih.govnih.gov
In the initial phase, a commercial compound library was screened for molecules with a high degree of shape similarity to the lead compound, EJMC-1. nih.govfrontiersin.orgnih.gov This virtual screening approach allows for the rapid computational evaluation of large numbers of compounds to prioritize those most likely to be active. This process led to the selection of 68 analogs for further experimental testing. nih.govfrontiersin.orgnih.gov Following this screening, docking analysis was used to study the binding interactions between the identified compounds and TNF-α, providing insights for a second round of rational design to further enhance potency. nih.govfrontiersin.orgnih.gov
The initial screening and testing phase successfully identified several analogs with improved activity over the starting compound. Among the 20 compounds that showed promising results in binding assays, the most potent was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide , also referred to as compound S10. nih.govfrontiersin.orgnih.gov This compound demonstrated a significant improvement in inhibitory activity compared to the original lead compound, EJMC-1. nih.govfrontiersin.orgnih.gov
Building on this success, a second round of optimization based on docking analysis of compound S10 led to the design and synthesis of new analogs. This effort culminated in the identification of compound 4e , which exhibited substantially greater potency, proving to be 14-fold stronger than the initial lead compound, EJMC-1. nih.govfrontiersin.orgnih.gov The successful identification of these potent analogs demonstrated that the 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a viable foundation for developing potent small-molecule TNF-α inhibitors. nih.govfrontiersin.orgnih.gov
Binding Affinity and Cellular Assay Results
The efficacy of the newly identified this compound analogs was quantified through a combination of cellular assays and direct binding studies, providing concrete data on their inhibitory potential.
The inhibitory activity of the compounds was evaluated at the cellular level using a TNF-α induced NF-κB reporter assay. nih.gov In this assay, TNF-α stimulation leads to the activation of NF-κB, which in turn drives the expression of a reporter gene (luciferase). frontiersin.org The ability of the compounds to inhibit this process is measured and expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the response by 50%.
The most potent compound from the first round of screening, S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide ), showed an IC50 of 14 µM, which was 2.2 times more potent than the initial compound, EJMC-1. nih.govfrontiersin.orgnih.gov The subsequent, more optimized analog, compound 4e , demonstrated a significantly lower IC50 value of 3 µM, representing a 14-fold increase in potency over EJMC-1. nih.govfrontiersin.orgnih.gov
Table 1: IC50 Values of this compound Analogs in NF-κB Reporter Assay
| Compound | Description | IC50 (µM) | Potency vs. EJMC-1 |
| S10 | Identified from initial virtual screen | 14 µM | 2.2x stronger |
| 4e | Developed in second round of optimization | 3 µM | 14x stronger |
To directly measure the binding affinity of the compounds to TNF-α, Surface Plasmon Resonance (SPR) competitive binding assays were utilized. nih.govfrontiersin.orgnih.gov SPR is a technique that allows for the real-time detection of molecular interactions. nicoyalife.comnih.gov In this competitive format, the assay measures how effectively a compound (the inhibitor) competes with a known binding partner for binding to the target protein, in this case, TNF-α. nicoyalife.comresearchgate.net
From the initial 68 commercially available analogs of EJMC-1 that were tested, 20 compounds demonstrated better binding affinity than the reference compound in the SPR competitive binding assay. nih.govfrontiersin.orgnih.gov This data was crucial for selecting the most promising candidates for further evaluation in cell-based assays and confirmed that the compounds were directly engaging the TNF-α target. nih.govfrontiersin.orgnih.gov
Structure-Activity Relationship (SAR) for TNF-α Inhibition
The exploration of the structure-activity relationship (SAR) for TNF-α inhibition by this compound derivatives has revealed critical insights into the chemical features that govern their potency. nih.gov By systematically modifying the core structure and observing the corresponding changes in inhibitory activity, researchers have been able to identify key determinants for effective binding and inhibition of TNF-α.
Initial efforts began with the optimization of a modest TNF-α inhibitor, leading to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) which demonstrated a 2.2-fold increase in activity. nih.govfrontiersin.org Further design and synthesis of analogs based on the structure of S10 and its interaction with TNF-α led to the discovery of even more potent inhibitors. nih.gov
The potency of this compound based TNF-α inhibitors is significantly influenced by the nature and position of substitutions on the core scaffold. nih.gov Several key factors have been identified through comparative analysis of various analogs.
The size of the N-substituted group on the sulfonamide is a critical factor for inhibitory activity. nih.gov Furthermore, the flexibility and aromaticity of this N-substituted group play a dominant role; excessively rigid or flexible groups have been shown to drastically reduce activity. nih.gov For instance, the introduction of a heterocyclic system, such as an N-(1H-indol-6-yl) substitution, resulted in a 6-fold increase in potency compared to the parent compound S10. nih.gov
Conversely, certain substitutions can be detrimental to the compound's function. The addition of an amino group on the naphthalene (B1677914) ring of N-substituted compounds led to a loss of activity, which is thought to be caused by a conformational change. nih.gov Simple alkyl substitutions, such as methyl or ethyl groups on the amide of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999), did not lead to an obvious enhancement of inhibition. nih.gov
The following table summarizes the structure and TNF-α inhibitory activity of selected 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs. nih.gov
| Compound | R Group | IC₅₀ (μM) |
| 4a | N-(3-aminonaphthalen-1-yl) | >50 |
| 4b | N-(5-aminonaphthalen-1-yl) | >50 |
| 4c | N-(naphthalen-2-yl) | 16.2 ± 2.8 |
| 4d | N-(4-fluoronaphthalen-1-yl) | 14.5 ± 1.5 |
| 4e | N-(1H-indol-6-yl) | 3.0 ± 0.8 |
| 4f | N-(1H-indazol-6-yl) | 4.4 ± 0.6 |
| 4g | N-(3,4-dimethylphenyl) | 41.2 ± 3.5 |
| S10 | N-phenyl | 14.0 ± 1.2 |
| S27 | N-benzyl | 31.0 ± 2.5 |
Data sourced from Deng et al. (2018). nih.gov
Insights for Designing Small Molecule Inhibitors of Protein-Protein Interactions
The study of this compound derivatives as TNF-α inhibitors offers valuable insights into the broader challenge of designing small molecules that can disrupt protein-protein interactions (PPIs). nih.govfrontiersin.org TNF-α exerts its biological function by forming a homotrimer that binds to its receptors, an interaction that presents a target for therapeutic intervention. mdpi.comresearchgate.net The successful development of potent this compound-based inhibitors demonstrates that small molecules can effectively block these extensive interaction surfaces. nih.gov
The SAR data for these compounds underscores the importance of optimizing hydrophobic and hydrogen-bonding interactions to achieve high potency. nih.gov For example, the most potent compound, 4e, was designed to have a larger hydrophobic group and an additional hydrogen bond donor, which allows it to interact more favorably with a hydrophobic pocket on the surface of TNF-α. nih.gov This approach of targeting pockets on the surface of proteins involved in PPIs is a key strategy in the design of small molecule inhibitors. nih.gov
The development of these 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs serves as a case study, providing a structural framework that can be further optimized for activity and other pharmacological properties. nih.govfrontiersin.org This research contributes to the growing body of knowledge that aids in the rational design of small molecule inhibitors for other challenging PPI targets. nih.gov
Additional Biological Activities and Therapeutic Potential
Anticonvulsant Activity
The sulfonamide moiety is a key feature in several classes of drugs, including some with established anticonvulsant properties. Carbonic anhydrase inhibitors, many of which are sulfonamides, have been used as antiepileptic drugs for decades. Furthermore, various indole (B1671886) derivatives have been synthesized and evaluated for anticonvulsant effects in preclinical seizure models.
Promising Results in Preclinical Models
While the broader classes of sulfonamides and indole derivatives have shown promise in preclinical anticonvulsant research, specific studies focusing solely on Indoline-6-sulfonamide are not extensively detailed in publicly available scientific literature. Research on related sulfonamide derivatives has shown that they can be active in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard preclinical models for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively. However, dedicated preclinical data on the efficacy of this compound in these models remains to be published.
Antiglaucoma Potential
Glaucoma is a primary cause of irreversible blindness globally, characterized by elevated intraocular pressure (IOP). pharmacophorejournal.com A major strategy for managing glaucoma involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for the secretion of aqueous humor in the eye. unc.edu Sulfonamides are the principal class of carbonic anhydrase inhibitors (CAIs). pharmacophorejournal.com
Regulation of Intraocular Pressure via hCA Inhibition
The mechanism of action for sulfonamide-based antiglaucoma agents involves the inhibition of human carbonic anhydrase (hCA) isozymes, particularly hCA II, IV, and XII, located in the ciliary processes of the eye. researchgate.netresearchgate.net By blocking these enzymes, the formation of bicarbonate ions is reduced, which in turn suppresses the production of aqueous humor and leads to a decrease in intraocular pressure. unc.edu
Patents have been filed for aromatic sulfonamides fused to a saturated heterocycle—a structural class that could include indoline (B122111) sulfonamides—as carbonic anhydrase inhibitors for treating elevated intraocular pressure. While this indicates the potential of this chemical class, specific research detailing the inhibitory activity of this compound against key hCA isoforms and its effect on IOP in preclinical glaucoma models is not prominently available in the existing literature.
Antimalarial Activity
The search for new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. Sulfonamide-containing compounds have been investigated for their antimalarial properties, and the indole nucleus is a recognized pharmacophore in the development of antiplasmodial agents. Research into closely related indole-sulfonamide derivatives has provided valuable insights into their potential against multidrug-resistant malaria.
In Vitro Evaluation against Plasmodium falciparum (Multidrug-Resistant Strain)
In a significant study, a library of 44 indole-sulfonamide derivatives was evaluated for their in vitro antimalarial activity against the K1 strain of P. falciparum, which is known for its resistance to multiple drugs. nih.gov The findings from this research on these related compounds showed that while monoindole derivatives were inactive, many of the bisindole and trisindole structures exhibited notable antimalarial activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the micromolar range. nih.gov
The most potent compound identified in this series was a bisindole derivative (Compound 11 ), which displayed an IC₅₀ value of 2.79 μM. nih.gov This highlights the potential of the indole-sulfonamide scaffold in combating drug-resistant malaria.
| Compound ID | Structure Type | Substituent (R) | IC₅₀ (μM) nih.gov |
| 1 | Monoindole | H | Inactive |
| 4 | Monoindole | 4-Cl | Inactive |
| 10 | Bisindole | H | 4.63 |
| 11 | Bisindole | 4-OCH₃ | 2.79 |
| 12 | Bisindole | 4-Cl | 4.17 |
| 14 | Bisindole | 4-NO₂ | 3.84 |
| 40 | Trisindole | H | 4.11 |
| 41 | Trisindole | 4-OCH₃ | 3.88 |
Computational and Structural Biology Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how indoline-6-sulfonamide-based inhibitors interact with their biological targets.
Molecular docking simulations have successfully predicted the interactions between this compound derivatives and the active sites of various enzymes. nih.govsemanticscholar.org For instance, studies on the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) revealed that indoline (B122111) sulfonamide compounds likely bind to the di-zinc active site, suggesting a competitive inhibition mechanism. nih.gov Similarly, docking analyses of dihydrobenzo[cd]indole-6-sulfonamide analogs with Tumor Necrosis Factor-alpha (TNF-α) have been used to understand binding affinity and guide the design of more potent inhibitors. nih.govnih.gov These computational approaches serve as a critical starting point for understanding direct interactions between small molecule inhibitors and protein targets. semanticscholar.org
Docking studies have been crucial in determining the specific binding poses of this compound inhibitors within the active sites of their target enzymes. nih.govnih.govanl.gov
DapE: For the enzyme DapE, docking experiments using the crystal structure (PDB ID: 5UEJ) showed that indoline sulfonamide lead compounds bind within the di-zinc active site. nih.gov The sulfonamide moiety acts as a zinc-binding group (ZBG), positioning the inhibitor for effective interaction. nih.govanl.gov
TNF-α: Docking analysis of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with TNF-α was performed to understand its binding mode. nih.govnih.gov This analysis formed the basis for a second round of rational design to develop analogs with improved inhibitory activity. nih.gov The binding of related indole (B1671886) derivatives to the TNF-α dimer has been shown to involve interactions with key residues such as Leu120, Ser60, Gly121, Tyr59, and Leu57. mdpi.com
MAPK1: The p38 Mitogen-Activated Protein Kinase (MAPK) is another key target for indole-based inhibitors in inflammatory processes. jpionline.org While specific studies on this compound are less detailed, virtual screening has been used to identify potential indole derivatives that target the docking groove of p38 MAPK, highlighting this as a viable therapeutic strategy. jpionline.org
A key interaction for this compound inhibitors targeting metalloenzymes is the coordination with metal ions in the active site. In the case of the bacterial enzyme DapE, which contains a di-zinc center, molecular docking suggests that the sulfonamide group acts as an effective zinc-binding group (ZBG). nih.govanl.gov Specifically, the two oxygen atoms of the sulfonamide moiety are predicted to coordinate with the two zinc ions present in the enzyme's active site. nih.gov This coordination is a critical aspect of the binding mode and inhibitory action of these compounds against DapE. nih.govanl.gov
Beyond metal coordination, the binding affinity of this compound inhibitors is stabilized by a network of hydrogen bonds and hydrophobic interactions.
In DapE: Docking of an N-acetyl indoline sulfonamide derivative into the DapE active site predicted a strong hydrogen bond between the proton on the sulfonamide nitrogen and the backbone carbonyl of the amino acid residue Thr325A. nih.gov An additional hydrogen bond was predicted between the N-acetyl carbonyl of the inhibitor and the guanidine (B92328) moiety of Arg258A. nih.gov
In TNF-α: For dihydrobenzo[cd]indole-6-sulfonamide analogs, docking analyses were used as a basis for rational drug design, implying the importance of specific hydrogen bonding and hydrophobic contacts for achieving high binding affinity. nih.govnih.gov
In other enzymes: Studies on other sulfonamide-based inhibitors targeting different enzymes further highlight the importance of these interactions. For example, in Candida glabrata β-carbonic anhydrase, a phenyl group adjacent to the sulfonamide moiety forms hydrophobic π–π stacking interactions with Phe93, while other parts of the molecule form hydrogen bonds with Asn97 and Thr116. nih.gov
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| DapE | Zn1, Zn2 | Metal Coordination | nih.govanl.gov |
| Arg258A | Hydrogen Bond | nih.gov | |
| Thr325A | Hydrogen Bond | nih.gov | |
| TNF-α | Leu120, Ser60, Gly121, Tyr59, Leu57 | Not Specified | mdpi.com |
| Carbonic Anhydrase | Phe93 | Hydrophobic (π–π stacking) | nih.gov |
| Asn97, Thr116 | Hydrogen Bond | nih.gov |
Molecular docking provides a structural basis for understanding the observed structure-activity relationships (SAR) of this compound analogs. nih.govnih.gov By visualizing how chemical modifications affect the binding pose and interactions within the active site, researchers can explain why certain analogs are more potent than others. For example, after identifying an initial hit compound against TNF-α, docking analysis was used to guide the design and synthesis of new analogs, leading to a compound with a 14-fold improvement in activity. nih.govnih.gov Similarly, in the development of DapE inhibitors, variations in the N-substitution of the sulfonamide moiety led to significantly higher potencies, a finding that can be rationalized by analyzing the corresponding changes in binding interactions predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
While specific QSAR studies focusing solely on this compound are not extensively detailed in the reviewed literature, research on related indole-based sulfonamide derivatives demonstrates the application of this technique. mdpi.com For a series of novel indole-based sulfonylhydrazones, QSAR models were developed to correlate structural features with anti-cancer activity against various cell lines. mdpi.com These models achieved strong predictive ability, with correlation coefficients (R) greater than 0.9 and cross-validated correlation coefficients (Q) above 0.65 for several cell lines. mdpi.com Such models are valuable for predicting the activity of untested compounds and guiding the design of new derivatives with enhanced therapeutic properties. pharmacophorejournal.com
| Cell Line (Target) | Correlation Coefficient (R) | Cross-Validated Correlation Coefficient (Q) | Predictive Ability | Reference |
| MCF-7 | > 0.9 | > 0.65 | Strong | mdpi.com |
| T-47D | > 0.9 | > 0.65 | Strong | mdpi.com |
| MDA-MB-231 | 0.666 | Negative | Non-predictive | mdpi.com |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For sulfonamide-based compounds, QSAR models have been successfully constructed to predict inhibitory activity against various biological targets. acs.orgresearchgate.net
While specific QSAR models focusing exclusively on this compound were not detailed in the reviewed literature, the methodology is widely applied to its chemical neighbors, such as indole-sulfonamide derivatives. nih.govacs.org These studies typically use multiple linear regression (MLR) to build models that correlate physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) with biological endpoints, such as the half-maximal inhibitory concentration (IC50). acs.org Such models have demonstrated acceptable predictive performance, guiding the rational design of new derivatives with potentially improved potency. nih.gov The development of similar predictive models for this compound would be a logical step to accelerate the optimization of lead compounds by forecasting the activity of novel, unsynthesized analogs.
Identification of Crucial Structural Moieties and Properties for Potency
Structure-activity relationship (SAR) studies, augmented by computational analysis, have identified several key structural features of the this compound scaffold that are critical for its biological activity, particularly as inhibitors of the bacterial enzyme DapE. nih.gov
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a pivotal component, acting as a zinc-binding group (ZBG). nih.govanl.govosti.gov This function is crucial for the inhibition of metalloenzymes like DapE, where the sulfonamide coordinates with zinc ions in the enzyme's active site. nih.gov This moiety often mimics the natural substrate's carboxylic acid group, a common strategy in enzyme inhibitor design. nih.gov
N-Substitution of the Sulfonamide: Modifications to the nitrogen atom of the sulfonamide have a profound impact on inhibitory potency. SAR studies on DapE inhibitors revealed that while the original screening hits were potent, altering the N-substituent could significantly modulate activity. For instance, converting the primary sulfonamide to certain secondary or tertiary sulfonamides resulted in varied inhibitory effects, highlighting the sensitivity of the target's binding pocket to the size, shape, and flexibility of this substituent. nih.gov
Substitution on the Indoline Ring: The indoline core itself is a key structural element, and its substitution pattern is vital for potency and physicochemical properties.
Halogen at the 5-position: A halogen, such as bromine or chlorine, at the 5-position of the indoline ring has been shown to be important for activity.
Impact of Halogen Type: Notably, replacing a 5-bromo substituent with a 5-chloro substituent led to a marked increase in inhibitory potency against DapE. This substitution also conferred more favorable solubility properties to the compounds, a critical aspect for drug development. nih.gov
The table below summarizes the structure-activity relationships for a series of N-acetyl-5-halo-6-sulfonamide indolines against the DapE enzyme. nih.gov
Conformational Analysis and Stability Predictions
The three-dimensional conformation of a drug molecule is a primary determinant of its biological activity, as it dictates how the molecule fits into its target's binding site. nih.gov For aryl sulfonamides, computational and crystallographic studies have shown that conformational preferences are largely governed by torsion angles around the aryl-S and S-N bonds. nih.govsemanticscholar.org
Quantum chemical methods predict that sulfonamide moieties can adopt different arrangements, such as eclipsed or staggered conformations between the SO₂ and amide NH₂ groups. luc.edu The relative stability of these conformers can be influenced by the local environment; for example, gas-phase calculations may predict one conformer to be the most stable, while the presence of solvent can shift the preference to another. luc.edu Rotational spectroscopy studies have confirmed that while some sulfonamides prefer a conformation where the amino group is perpendicular to the aromatic ring, this can be altered by nearby substituents. semanticscholar.org These inherent conformational tendencies are critical, as significant energy penalties may be required for a molecule to adopt a bioactive conformation that differs from its low-energy state. nih.gov
Ligand-Protein Interaction Profiling
Molecular docking is a powerful computational technique used to predict the binding mode of a ligand within the active site of a protein target. nih.gov For this compound derivatives, docking studies have provided detailed insights into their interaction with the bacterial enzyme DapE. nih.govnih.gov These studies suggest that the compounds act as competitive inhibitors by binding to the di-zinc active site of the enzyme. nih.gov
The predicted binding model reveals a network of specific interactions:
Zinc Coordination: The sulfonamide moiety acts as a key zinc-binding group, with its two electron-rich oxygen atoms coordinating with the two zinc ions (Zn1 and Zn2) in the catalytic center. nih.gov
Hydrogen Bonding: The molecule is further anchored in the active site through a series of hydrogen bonds. The proton on the sulfonamide nitrogen is positioned to form a strong hydrogen bond with the backbone carbonyl of the amino acid residue Thr325A. Additionally, the carbonyl oxygen of the N-acetyl group on the indoline ring can form a hydrogen bond with the guanidine moiety of Arg258A. nih.gov
The table below summarizes the key predicted interactions between an this compound inhibitor and the DapE active site. nih.gov
These detailed interaction profiles are invaluable for understanding the mechanism of inhibition and for designing next-generation analogs with improved binding affinity. nih.gov
In Silico Assessment of Drug-Likeness and Bioavailability
In silico tools are widely used in the early stages of drug discovery to evaluate the "drug-likeness" of candidate compounds, predicting whether a molecule possesses physicochemical properties compatible with oral bioavailability. researchgate.net These assessments are often guided by frameworks like Lipinski's Rule of Five. While specific experimental ADME (Absorption, Distribution, Metabolism, and Excretion) results are beyond the scope of this article, computational predictions for this compound and related structures provide valuable prospective analysis.
Web-based software like Molinspiration or SwissADME are commonly used to calculate key molecular properties. These properties help predict a compound's potential for good absorption and permeation.
Lipinski's Rule of Five: This rule suggests that poor oral absorption is more likely when a compound violates certain thresholds: a molecular weight (MW) over 500, a logP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). researchgate.net
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. Generally, compounds with a TPSA value below 140 Ų are predicted to have better cell permeability.
The table below presents the calculated physicochemical properties for a representative this compound derivative, illustrating a typical in silico drug-likeness profile.
Calculated for 1-acetyl-5-chloro-N-isopentylthis compound (Compound 10a from Reidl et al., 2020) using publicly available chemical property predictors.
These computational assessments suggest that optimized this compound derivatives can be designed to possess favorable drug-like properties, making them promising candidates for further development.
Future Directions and Research Perspectives
Design and Synthesis of Next-Generation Indoline-6-sulfonamide Analogs
The development of new analogs from the this compound core is a primary focus of ongoing research. The goal is to create compounds with improved pharmacological profiles, including enhanced potency, greater selectivity, and favorable drug-like properties.
Achieving high potency and selectivity is critical for minimizing off-target effects. Researchers are employing several strategies to refine indoline-sulfonamide structures. One key approach is scaffold hopping , where the indoline (B122111) core is systematically modified or replaced to explore new chemical space while retaining key binding interactions. For instance, modifying the indoline ring or its substituents can lead to novel interactions with the target protein's active site. mdpi.com
Another strategy involves the targeted modification of the hydrophobic tail of the molecule. In the context of inhibiting enzymes like carbonic anhydrases, altering these hydrophobic groups can significantly impact binding affinity and isoform selectivity. mdpi.com For example, the introduction of different acyl groups at the 1-position of the indoline ring has been shown to modulate inhibitory activity against various carbonic anhydrase isoforms. nih.gov
Molecular docking studies suggest that the sulfonamide group often acts as a zinc-binding group (ZBG) in metalloenzymes, anchoring the inhibitor to the active site. nih.govluc.edu Therefore, synthetic strategies often focus on maintaining this crucial interaction while modifying other parts of the molecule to engage with specific amino acid residues in the target's binding pocket, thereby enhancing selectivity. mdpi.com For example, modeling of an indoline-5-sulfonamide (B1311495) analog in the active site of Carbonic Anhydrase IX (CA IX) revealed an additional hydrogen bond with the Gln 92 residue, which was not observed with the parent compound, highlighting a path to improved affinity. mdpi.com
While selectivity is often desired, in some therapeutic areas like infectious diseases and oncology, broad-spectrum activity can be advantageous. The this compound scaffold has shown potential in this regard.
As inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), this compound derivatives hold promise as broad-spectrum antibiotics with a novel mechanism of action. nih.govluc.edu The DapE enzyme is essential in the lysine (B10760008) biosynthesis pathway in a wide range of bacteria, making it an attractive target.
In oncology, the indoline-sulfonamide derivative, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has demonstrated potent, broad-spectrum efficacy against various human cancer cell lines by disrupting microtubule formation. doi.org Notably, its activity is not compromised by the overexpression of multidrug resistance (MDR) or MRP efflux pumps, suggesting its potential against drug-resistant tumors. doi.org
| Compound/Series | Target | Therapeutic Area | Spectrum of Activity |
| This compound Analogs | DapE | Antibacterial | Potential broad-spectrum against various bacteria. nih.gov |
| J30 | Microtubules | Anticancer | Broad-spectrum against various cancer cell lines, including drug-resistant ones. doi.org |
Exploration of Novel Therapeutic Applications
Initial research has centered on antibacterial and anticancer applications, but the versatility of the this compound scaffold suggests its potential in other disease areas.
Anticancer Agents: Beyond microtubule disruption, indoline-sulfonamide derivatives are being investigated as inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII. mdpi.comnih.gov These enzymes are involved in pH regulation in the tumor microenvironment and are linked to tumor progression and chemoresistance. nih.gov
Antibacterial Agents: The discovery of indoline-6-sulfonamides as DapE inhibitors represents a significant step toward a new class of antibiotics. nih.govluc.edu Since the DapE pathway is absent in humans, these inhibitors are expected to have high selectivity for bacterial targets.
Anti-neurodegenerative Agents: A promising new application is in the treatment of neurodegenerative diseases. Derivatives based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been identified as potent inhibitors of NADPH oxidase 2 (NOX2). mdpi.com NOX2 activity is implicated in oxidative stress and neuroinflammation, which are key pathological features of conditions like Alzheimer's and Parkinson's disease. mdpi.com The lead compound from this series, GSK2795039, is known to cross the blood-brain barrier, making it a viable candidate for CNS disorders. mdpi.com
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
Computational methods are integral to modern drug discovery and are being actively applied to the development of this compound-based therapeutics. Molecular docking has been instrumental in understanding how these compounds bind to their targets. mdpi.comnih.govmdpi.com For example, docking studies have confirmed the role of the sulfonamide moiety in coordinating with the zinc ion in the active sites of DapE and carbonic anhydrases. mdpi.comnih.govluc.edu
These models also help rationalize structure-activity relationships (SAR) and guide the design of next-generation analogs with improved binding affinity and selectivity. mdpi.com Beyond docking, quantitative structure-activity relationship (QSAR) modeling is being used to build predictive models for screening virtual libraries of compounds and prioritizing candidates for synthesis. acs.org The increasing integration of artificial intelligence and machine learning is expected to further enhance these predictive capabilities, enabling more rapid and efficient exploration of the vast chemical space around the this compound core.
Preclinical Development Considerations and Translational Research
Translating promising in vitro findings into in vivo efficacy is a critical step. For this compound derivatives, preclinical development is underway in several areas. The anticancer agent J30 has shown effectiveness in murine tumor xenograft models when administered orally, providing strong evidence for its potential as an antineoplastic drug. doi.org
For neurodegenerative applications, inhibitors based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated protective effects against amyloid beta-induced oxidative stress and toxicity in microglial cells. mdpi.com The favorable properties of these compounds, including their ability to cross the blood-brain barrier, position them for in vivo testing in models of neuroinflammation and neurodegeneration. mdpi.com Further preclinical studies will need to thoroughly evaluate the pharmacokinetics, pharmacodynamics, and toxicology of lead candidates to establish a solid foundation for potential clinical trials.
Addressing Challenges in this compound Based Drug Development
Despite the promise of this compound class, several challenges must be addressed.
Selectivity: For targets that are part of a large family of related proteins, such as carbonic anhydrases, achieving isoform selectivity is a significant hurdle. Many sulfonamide-based inhibitors show activity against off-target isoforms (e.g., CA I and II), which can lead to unwanted side effects. nih.govmdpi.com Future design strategies must focus on exploiting subtle differences in the active sites of these isoforms.
Drug Resistance: While some indoline-sulfonamide derivatives appear to circumvent common resistance mechanisms doi.org, the potential for acquired resistance remains a concern, particularly for antimicrobial and anticancer agents. Research into combination therapies and the identification of compounds with novel mechanisms of action will be crucial.
Pharmacokinetic Properties: Poor bioavailability and rapid metabolism can limit the therapeutic potential of many promising compounds. hilarispublisher.com Chemical modifications to improve solubility, metabolic stability, and cell permeability are essential for developing orally available drugs. The structural versatility of the indoline scaffold provides ample opportunities for such optimization. hilarispublisher.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Indoline-6-sulfonamide, and how can researchers optimize yield and purity?
- Methodological Answer: The synthesis typically involves sulfonylation of indoline derivatives using sulfonyl chlorides under inert conditions. Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1.2 for indoline:sulfonyl chloride), employing catalysts like triethylamine, and controlling reaction temperature (40-60°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : Assign peaks for sulfonamide protons (δ 7.8–8.2 ppm) and indoline backbone.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). Cross-referencing with computational methods (e.g., DFT simulations) resolves ambiguities .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using dose-response curves (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to assess reproducibility. Normalize data to solvent-only controls and calculate IC50 values using nonlinear regression models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility profiles of this compound across studies?
- Methodological Answer: Discrepancies often arise from solvent polarity and pH variations. Standardize solubility tests using biorelevant media (e.g., FaSSIF/FeSSIF at pH 6.5 and 5.0). Employ shake-flask methods with HPLC quantification. For low-solubility batches, consider salt formation (e.g., sodium or hydrochloride salts) and characterize via X-ray crystallography .
Q. How can researchers validate the selectivity of this compound derivatives against off-target proteins?
- Methodological Answer: Use proteome-wide profiling (e.g., kinome screening with 400+ kinases) at 1 µM compound concentration. Combine with in silico docking (AutoDock Vina) to predict binding affinities. Validate hits using surface plasmon resonance (SPR) for kinetic analysis (KD values). Selectivity ratios (>100-fold) should be confirmed across three independent assays .
Q. What meta-analysis approaches are suitable for synthesizing conflicting data on this compound’s pharmacokinetic properties?
- Methodological Answer: Aggregate data from preclinical studies (e.g., Cmax, t1/2) and apply random-effects models to account for inter-study variability. Use PRISMA guidelines for systematic literature review, excluding studies with unclear dosing protocols. Sensitivity analysis identifies outliers, while subgroup analysis explores species-specific differences (rodent vs. primate) .
Q. How can interdisciplinary methods improve the development of this compound-based probes?
- Methodological Answer: Integrate chemical biology (photoaffinity labeling for target identification) and computational chemistry (MD simulations for binding stability). Validate probe efficacy in live-cell imaging (confocal microscopy with fluorescent tags) and orthogonal assays (e.g., CETSA for target engagement). Cross-disciplinary collaboration ensures mechanistic rigor .
Methodological Guidelines for Robust Research
- Data Reprodubility : Document all experimental parameters (e.g., solvent lot numbers, incubation times) in electronic lab notebooks. Share raw datasets (e.g., NMR FID files, HPLC chromatograms) in public repositories like Zenodo .
- Literature Synthesis : Use scoping reviews (Arksey & O’Malley framework) to map this compound’s applications. Categorize findings into "synthesis," "biological activity," and "mechanistic studies," citing peer-reviewed sources (≥3 per category) .
- Ethical Reporting : Disclose synthetic yields as "isolated yields" (not theoretical) and report negative results (e.g., failed derivatization attempts) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
